1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a penta-1,3-diene chain, which is further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine typically involves the following steps:
Formation of the penta-1,3-diene chain: This can be achieved through the reaction of appropriate starting materials under conditions that promote the formation of conjugated dienes.
Introduction of the trimethylsilyl group: This step involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group onto the diene chain.
Attachment of the pyrrolidine ring: The final step involves the coupling of the pyrrolidine ring to the diene chain, which can be achieved through various coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolidine ring can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-{4-[(Trimethylsilyl)oxy]penta-1,4-dien-2-yl}pyrrolidine
- 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}piperidine
Uniqueness: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is unique due to its specific structural arrangement, which combines the properties of a conjugated diene, a trimethylsilyl group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
112633-85-9 |
---|---|
Molecular Formula |
C12H23NOSi |
Molecular Weight |
225.40 g/mol |
IUPAC Name |
trimethyl(4-pyrrolidin-1-ylpenta-2,4-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H23NOSi/c1-11(13-8-6-7-9-13)10-12(2)14-15(3,4)5/h10H,1,6-9H2,2-5H3 |
InChI Key |
GCLQSKPQNOIKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C)N1CCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.